REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]2N=C(C3C=CC([N+]([O-])=O)=CC=3)[NH:10][C:7]2=[N:8][CH:9]=1)([O-:3])=[O:2].[NH4+:22].[OH-]>>[NH2:10][C:7]1[CH:6]=[C:5]([NH2:22])[C:4]([N+:1]([O-:3])=[O:2])=[CH:9][N:8]=1 |f:1.2|
|
Name
|
4-amino-2-chloro-5-nitropyridine
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(=NC1)NC(=N2)C2=CC=C(C=C2)[N+](=O)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C(=C1)N)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.77 g | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |